3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrimidine ring substituted with a methylsulfanyl group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting 2-methylsulfanyl-4-aminopyrimidine with appropriate reagents under controlled conditions.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a piperidine derivative.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a suitable catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated pyrimidine derivatives.
Scientific Research Applications
3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid methyl ester: This compound has a methyl ester group instead of a tert-butyl ester group.
Uniqueness
3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-[(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-15(2,3)21-14(20)19-9-5-6-11(10-19)17-12-7-8-16-13(18-12)22-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMVKZTEOEFIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117911 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-63-3 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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